molecular formula C8H16O B1585789 3-Octen-2-OL CAS No. 76649-14-4

3-Octen-2-OL

Cat. No. B1585789
CAS RN: 76649-14-4
M. Wt: 128.21 g/mol
InChI Key: YJJIVDCKSZMHGZ-UHFFFAOYSA-N
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Description

3-Octen-2-OL , also known as oct-3-en-2-ol , is a chemical compound with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol . It belongs to the class of alcohols and is characterized by its pleasant, earthy, and mushroom-like odor. This compound is found in various natural sources, including certain fruits, vegetables, and fungi.


Molecular Structure Analysis

The molecular structure of 3-Octen-2-OL consists of an eight-carbon hydrocarbon chain with a hydroxyl group (OH) attached to the second carbon atom. The compound exists in both cis and trans forms, with the Z-isomer being more common .

Scientific Research Applications

Fungal and Plant Interactions

3-Octen-2-OL, a variant of 1-Octen-3-OL, has been found to interact with various fungi and plants. In fungal species like Penicillium paneum, 1-Octen-3-OL acts as a volatile germination self-inhibitor, affecting membrane permeability, respiration, intracellular pH, and protein composition, thus impacting the germination process of conidia (Chitarra et al., 2005). Additionally, this compound can induce defensive responses in Arabidopsis thaliana, enhancing the plant's resistance against pathogens like Botrytis cinerea and influencing the expression of defense genes (Kishimoto et al., 2007).

Food and Flavor Industry

In the food industry, 3-Octen-2-OL's variant, 1-Octen-3-OL, contributes to the unique fungal aroma and flavor of edible mushrooms. It has been detected in high concentrations in certain plants, suggesting its potential as a natural flavoring agent in food products. Its production in plants can be influenced by various analytical parameters, indicating potential for optimization in flavor extraction processes (Maggi et al., 2010).

Insect Attraction and Repellency

This compound plays a significant role in the attraction and repulsion of insects. For example, it acts as an attractant for hematophagous arthropods like mosquitoes, influencing their behavior through specific receptor neurons (Grant & Dickens, 2011). It also exhibits varying effects on different mosquito species, influencing trap efficacy and could be a factor in the development of more effective insect control strategies (Cilek et al., 2012).

Chemical Synthesis

1-Octen-3-OL, similar to 3-Octen-2-OL, can be chemically synthesized, as demonstrated in studies like the preparation of Matsutake Alcohol from a butadiene telomer. This process involves selective hydrogenation and other chemical reactions, highlighting the compound's synthetic accessibility and potential for industrial-scale production (Tsuji et al., 1976).

Neuroscience and Health Implications

1-Octen-3-OL, closely related to 3-Octen-2-OL, has been associated with neurodegenerative effects. It disrupts dopamine packaging, leading to neurodegeneration in models like Drosophila melanogaster. This suggests a potential environmental link to conditions like parkinsonism and underscores the importance of understanding the neurological impacts of exposure to such compounds (Inamdar et al., 2013).

Future Directions

: NIST Chemistry WebBook : ChemSpider

properties

IUPAC Name

(E)-oct-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJIVDCKSZMHGZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316025
Record name trans-3-Octen-2-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; sweet, creamy, buttery lactone odour
Record name 3-Octen-2-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water and fats, Miscible at room temperature (in ethanol)
Record name 3-Octen-2-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.826-0.836
Record name 3-Octen-2-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Octen-2-OL

CAS RN

57648-55-2, 76649-14-4
Record name trans-3-Octen-2-ol
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Record name 3-Octen-2-ol, (3E)-
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Record name 3-Octen-2-ol
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Record name 3-Octen-2-ol, (E)-
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Record name 3-Octen-2-ol, (E)-
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Record name trans-3-Octen-2-ol
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Record name Oct-3-en-2-ol
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Record name 3-OCTEN-2-OL, (3E)-
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Record name trans-3-Octen-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
Y Sasaki, J Ichihara, K Sakamoto… - Phosphorus Research …, 2004 - jstage.jst.go.jp
… from 3-octen-2-ol … observed in the epoxidation of 3-octen-2-ol. The dodecatungstate had extremely high … (ds) of erythroto threo-isomes in the epoxidation of 3-octen-2-ol were influenced …
Number of citations: 2 www.jstage.jst.go.jp
AB SAYIGH - 1954 - search.proquest.com
Ira connection with the study of the reactivity of bridgehead substituents in bicyclic compounds, the synthesis of bicyclo2, 2, 2'octen-2-ol-1 (III) has been ac complished by the oxidative …
Number of citations: 0 search.proquest.com
AK Yadav, M Manju, PR Chhinpa - Tetrahedron: Asymmetry, 2003 - Elsevier
This work describes preparative scale enantioselective cathodic reduction of some prochiral ketones, viz. 3,4-dihydro-1(2H)-naphthaleneone, 2-octanone, 1-phenyl-2-propanone, E-3-…
Number of citations: 21 www.sciencedirect.com
YOH SASAKI, T NOMOTO, S YAMAGUCHI… - Phosphorus Research …, 1999 - jstage.jst.go.jp
… Compared with W2O11 and PW4 for the reaction of 3-octen-2-ol, significant … 3-octen-2-ol, both W2O11 and PW4 catalyzed oxidation of 1-octen-3-ol much slower than that of 3-octen-2-ol…
Number of citations: 7 www.jstage.jst.go.jp
WC Wildman, DR Saunders - Journal of the American Chemical …, 1954 - ACS Publications
… reaction products include the unrearranged bicyclo[2.2.2]-5-octen-2-ol (IV), tricyclo[2.2.2.02|6]octan3-ol (III) and bicyclo [3.2.1 ]-3-octen-2-ol (II). A 61% yield ofalcohol was …
Number of citations: 20 pubs.acs.org
P Mukherjee, RA Widenhoefer - Organic letters, 2011 - ACS Publications
… Similarly, gold(I)-catalyzed cyclization of (Z)-8-(N-benzylamino)-3-octen-2-ol (12) at 100 C led to isolation of 2-(1-propenyl)piperidine 13 in 99% yield with ≥50:1 diastereoselectivity (…
Number of citations: 103 pubs.acs.org
S Soetardjo, PC Jong, AM Noor… - Malaysian Journal of …, 2007 - Citeseer
… -2-(3H)-on (6.21%), 1-(1, 2, 3, 4, 7, 7a-hexahydro-1, 4, 4, 5-tetramethyl-1, 3a-ethano-3aH-inden-6-yl) etanon (7.95%), 1, 3, 5-tri-tertbutyl-benzene (4.52%),(3Z)-2-methyl-3-octen-2-ol (…
Number of citations: 11 citeseerx.ist.psu.edu
D Cizeikiene, J Jagelaviciute, M Stankevicius… - Food bioscience, 2020 - Elsevier
… acidophilus, 3-octen-2-ol and n-hexadecane were found, whereas those compounds were not found in other bread samples or in sourdough. Tetrahydrofurfuryl acetate was found only …
Number of citations: 27 www.sciencedirect.com
T Börjesson, U Stöllman, P Adamek… - Cereal Chem, 1989 - cerealsgrains.org
… 2-Methyl-l-propanol was reported by Karahadian et al (1985), but 3-octen-2-ol and 2-methylfuran were not found in the literature. Terpenoid compounds can be produced by a number …
Number of citations: 123 www.cerealsgrains.org
C Chen - Synlett, 1998 - thieme-connect.com
… The general procedure is illustrated to synthesize 2-phenyl-3-octen-2-ol (Scheme 1). A … -hexane, 1:50) leading to 2-phenyl-3-octen-2-ol (201 mg, 99% yield). Table 2 summarizes the …
Number of citations: 12 www.thieme-connect.com

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